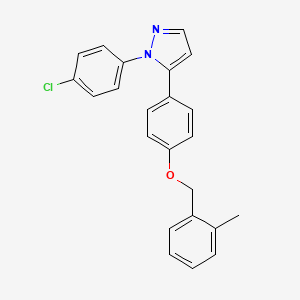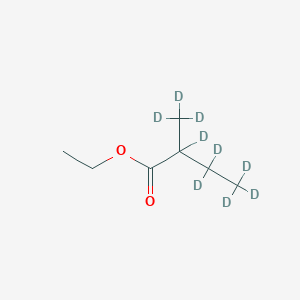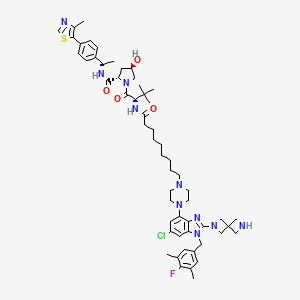
PROTAC SOS1 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC SOS1 degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to degrade the Son of Sevenless 1 (SOS1) protein. This compound has shown significant antiproliferative activity against cancer cells harboring various Kirsten rat sarcoma virus (KRAS) mutations and exhibits antitumor effects with low toxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-1 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general PROTAC synthesis involves the following steps:
Synthesis of SOS1 Ligand: The SOS1 ligand is synthesized through a series of organic reactions, including amide bond formation, esterification, and cyclization.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), is synthesized through similar organic reactions.
Conjugation: The SOS1 ligand and E3 ligase ligand are conjugated using a linker, typically through amide bond formation or click chemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. large-scale synthesis would involve optimization of the synthetic route, reaction conditions, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC SOS1 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
The degradation of SOS1 by this compound involves the following:
Ubiquitin-Proteasome System: The compound recruits an E3 ubiquitin ligase, which tags the SOS1 protein with ubiquitin molecules.
Proteasomal Degradation: The ubiquitinated SOS1 protein is recognized and degraded by the proteasome.
Major Products Formed
The major product formed from the degradation reaction is the breakdown of SOS1 protein into small peptides and amino acids, which are then recycled by the cell .
Applications De Recherche Scientifique
PROTAC SOS1 degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of SOS1 in KRAS-driven cancers, such as pancreatic, colon, and lung cancer. .
Drug Discovery: this compound serves as a tool for target validation and identification in drug discovery.
Biological Studies: The compound is used to investigate the molecular mechanisms of SOS1 and its interactions with other proteins in signaling pathways.
Mécanisme D'action
PROTAC SOS1 degrader-1 exerts its effects through the following mechanism:
Binding to SOS1: The SOS1 ligand of the compound binds to the SOS1 protein.
Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ubiquitin ligase, such as VHL or CRBN.
Ubiquitination: The E3 ligase tags the SOS1 protein with ubiquitin molecules.
Proteasomal Degradation: The ubiquitinated SOS1 protein is recognized and degraded by the proteasome, leading to a reduction in SOS1 levels and subsequent inhibition of KRAS signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC SOS1 degrader-2: Another potent SOS1 degrader with similar antiproliferative activity.
LHF418: A new SOS1 PROTAC degrader that induces SOS1 degradation and inhibits KRAS-driven cancer cell growth.
PROTAC SOS1 degrader-3: Another variant with effective SOS1 degradation properties.
Uniqueness
PROTAC SOS1 degrader-1 is unique due to its high potency and low toxicity. It has a DC50 value of 98.4 nanomolar, indicating its effectiveness at low concentrations . Additionally, it shows significant antiproliferative activity against various KRAS mutations, making it a valuable tool in cancer research and drug discovery .
Propriétés
Formule moléculaire |
C57H76ClFN10O4S |
|---|---|
Poids moléculaire |
1051.8 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44+,47-,52+/m0/s1 |
Clé InChI |
AZBRWXRYNYEDKG-VWELVXIZSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
SMILES canonique |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)

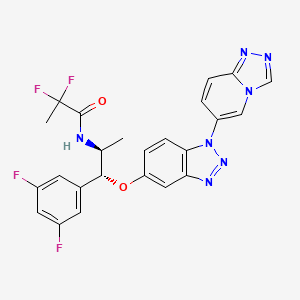
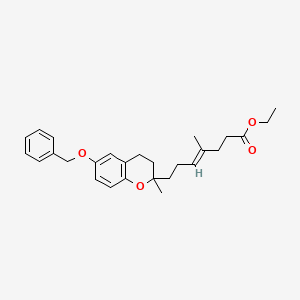
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
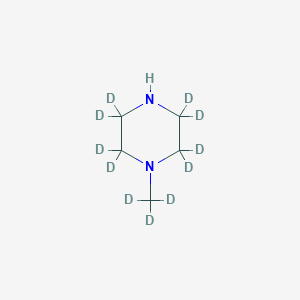
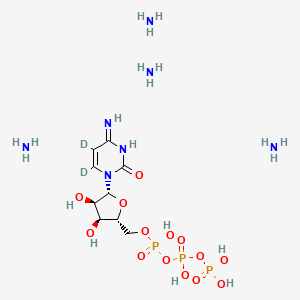
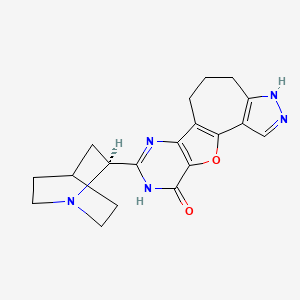
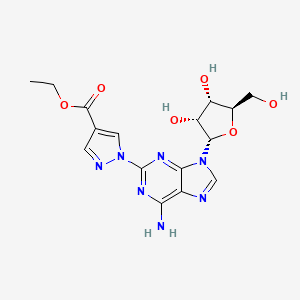
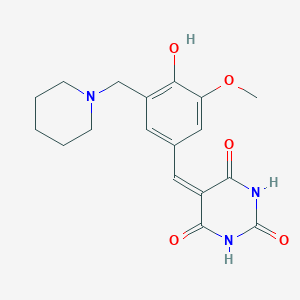
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
